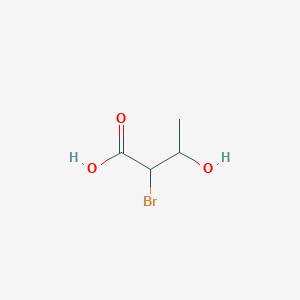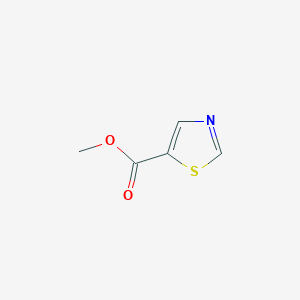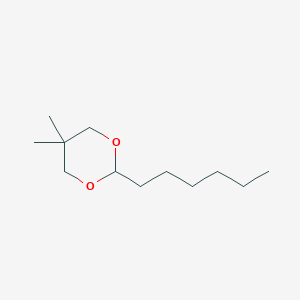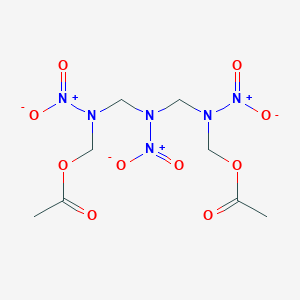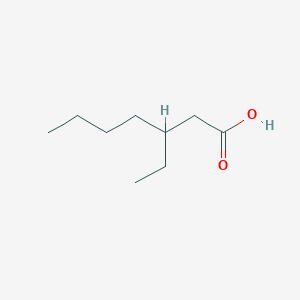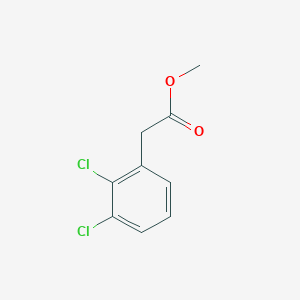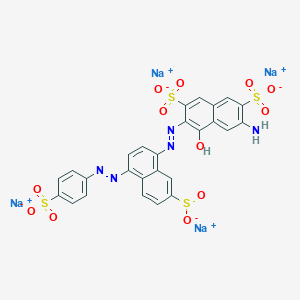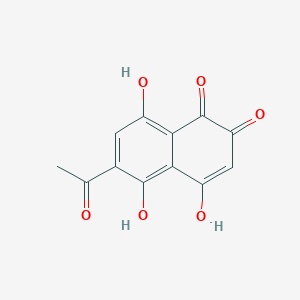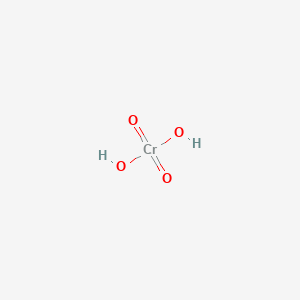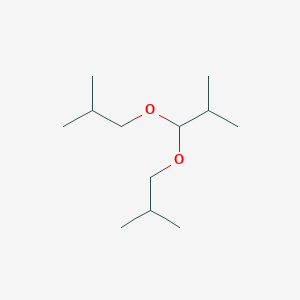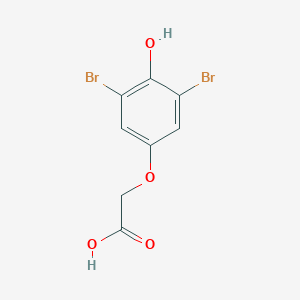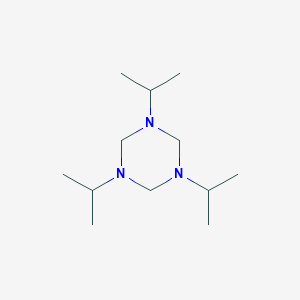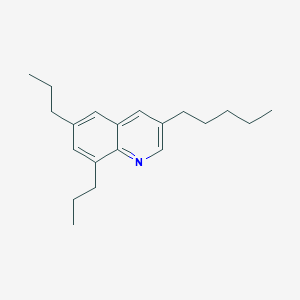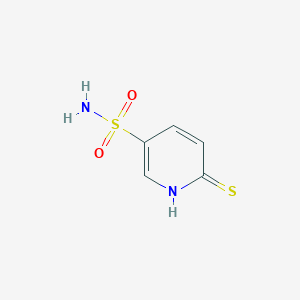
6-Sulfanylpyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Sulfanylpyridine-3-sulfonamide represents a class of compounds known for their wide range of pharmaceutical, biological, and medicinal applications. These compounds serve as a 'privileged scaffold' due to their potential therapeutic applications, highlighting their importance in drug discovery and synthetic chemistry (Grigor’ev et al., 2015).
Synthesis Analysis
The synthesis of sulfonamides, including derivatives like 6-Sulfanylpyridine-3-sulfonamide, has been extensively studied. An efficient one-step synthesis of novel 4-acyl-2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, which is related to the compound of interest, was developed via the reaction of 2-acyl-1,1,3,3-tetracyanopropenides with thiols (Grigor’ev et al., 2015). Additionally, various methodologies have been developed for the synthesis of sulfonamides by combining different monomer sets with sulfur dioxide using catalytic processes (Chen et al., 2018).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives has been a subject of study, with research into the crystal and molecular structures of various forms of sulfonamide compounds, including sulfapyridine, which shares a structural motif with 6-Sulfanylpyridine-3-sulfonamide. These studies have revealed conformational polymorphism among the different forms, providing insights into the molecular conformation and structural characteristics of these compounds (Bar & Bernstein, 1985).
Chemical Reactions and Properties
Sulfonamides can undergo a variety of chemical reactions, including addition reactions with (hetero)aryl boroxines to form sulfinamides, sulfonimidamides, and primary sulfonamides using catalytic processes. These reactions demonstrate the versatility and reactivity of the sulfonamide functional group, allowing for the synthesis of a broad range of compounds with diverse properties (Lo & Willis, 2021).
Wissenschaftliche Forschungsanwendungen
Chemotherapeutic Applications
Chemotherapeutic Evaluation of Derivatives The early chemotherapeutic research on sulfanilamide derivatives, including 6-Sulfanylpyridine-3-sulfonamide, primarily focused on modifying the sulfanilamide nucleus to enhance therapeutic effectiveness and reduce toxicity. These modifications involved substitution in the amine or amide group, replacement of the amide group, or degradation of the sulfone group. The therapeutic implications of these derivatives, including their antibacterial effects, were pivotal in advancing chemotherapeutic treatments (Cooper, Gross, & Lewis, 1939).
Sulfonamide Inhibitors in Drug Discovery
Sulfonamide Inhibitors A Patent Review
Sulfonamide compounds, including 6-Sulfanylpyridine-3-sulfonamide, have been recognized as crucial in the development of synthetic bacteriostatic antibiotics. Their applications extend beyond treating bacterial infections to encompass roles in drugs used for conditions like cancer, glaucoma, inflammation, and dandruff. The patent review highlights the significance of sulfonamides in medical therapeutics, emphasizing their enduring importance in drug development over a century (Gulcin & Taslimi, 2018).
Zukünftige Richtungen
The future of synthetic chemistry, including the synthesis of compounds like “6-Sulfanylpyridine-3-sulfonamide”, is expected to focus on improving the ability of synthesis and enhancing the application of synthesis . This includes refining the role of various synthetic processes, improving synthetic efficiencies, and making synthetic processes more environmentally friendly .
Eigenschaften
IUPAC Name |
6-sulfanylidene-1H-pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S2/c6-11(8,9)4-1-2-5(10)7-3-4/h1-3H,(H,7,10)(H2,6,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQZJFFYNRNGPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)NC=C1S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585458 |
Source


|
| Record name | 6-Sulfanylidene-1,6-dihydropyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Sulfanylpyridine-3-sulfonamide | |
CAS RN |
10298-20-1 |
Source


|
| Record name | 6-Sulfanylidene-1,6-dihydropyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

